![molecular formula C10H15BrN2O2 B1522751 tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 1040276-87-6](/img/structure/B1522751.png)
tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H15BrN2O2 . It is used as a starting material in the synthesis of 1,4-bipyrazoles and various pharmaceutical and biologically active compounds, including inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For instance, it can react with titanium tetrachloride to afford binary adducts . It is also used as a scaffold in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 275.15 . It is a liquid in its physical form .Scientific Research Applications
Synthesis of Pyrazole Derivatives
tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as a versatile intermediate in the synthesis of pyrazole derivatives, which have wide applications in medicinal chemistry and material science. For example, a novel synthesis route was developed for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the compound's utility in preparing pyrazole derivatives with potential biological activities (Bobko et al., 2012). Furthermore, its reactivity under certain conditions has been explored to achieve functionalized cyclopentenes via catalytic asymmetric [3+2] cycloaddition, indicating its role in creating structurally complex molecules with high precision (Han et al., 2011).
Advancement in Organic Synthesis Techniques
Research has also been conducted on improving organic synthesis techniques using this compound. One study describes a straightforward and regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones, demonstrating the compound's role in simplifying and enhancing the efficiency of pyrazole synthesis processes (Rosa et al., 2008). This highlights the compound's contribution to developing more efficient synthetic routes for complex organic molecules.
Development of Functional Materials
In the field of materials science, the compound's derivatives have been studied for their photophysical properties, contributing to the development of new luminescent materials. For instance, a series of luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes were synthesized, with this compound derivatives playing a key role in tuning the photophysical properties of these materials (Ma et al., 2005). This research underscores the importance of such compounds in advancing functional materials with potential applications in optoelectronics and sensing.
Mechanism of Action
Target of Action
It is known that bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Bromopyrazoles are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
Bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting that they may be involved in a variety of biochemical pathways .
Result of Action
Bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting that they may have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
tert-butyl 4-bromo-3,5-dimethylpyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZWOYCHFVRCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675377 | |
Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1040276-87-6 | |
Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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